molecular formula C7H8O3 B1267614 3-Oxabicyclo[3.2.1]octane-2,4-dione CAS No. 6054-16-6

3-Oxabicyclo[3.2.1]octane-2,4-dione

Cat. No.: B1267614
CAS No.: 6054-16-6
M. Wt: 140.14 g/mol
InChI Key: HVHURIINGLSKBG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-Oxabicyclo[3.2.1]octane-2,4-dione can be synthesized through the dehydration of camphoric acid. The process typically involves heating camphoric acid in the presence of a dehydrating agent such as acetic anhydride or phosphorus pentoxide . The reaction proceeds as follows:

Camphoric acidDehydrating agentThis compound+Water\text{Camphoric acid} \xrightarrow{\text{Dehydrating agent}} \text{this compound} + \text{Water} Camphoric acidDehydrating agent​this compound+Water

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where camphoric acid is subjected to controlled dehydration conditions. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Oxabicyclo[3.2.1]octane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Oxabicyclo[3.2.1]octane-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Oxabicyclo[3.2.1]octane-2,4-dione involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its bicyclic structure allows it to participate in ring-opening reactions, leading to the formation of various intermediates and products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its oxabicyclo ring structure, which imparts distinct chemical reactivity and properties. This makes it a valuable compound in synthetic chemistry and various research applications .

Biological Activity

3-Oxabicyclo[3.2.1]octane-2,4-dione, also known as camphoric anhydride, is a bicyclic compound with significant biological activity. Its structural characteristics contribute to its potential applications in medicinal chemistry and organic synthesis. This article reviews the biological activities, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula: C10_{10}H14_{14}O3_{3}
  • Molecular Weight: 182.2164 g/mol
  • CAS Registry Number: 76-32-4
  • IUPAC Name: 1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione

The compound features a bicyclic structure that includes a ketone functionality, which is essential for its reactivity and biological interactions.

Biological Activities

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity
Research has indicated that derivatives of 3-oxabicyclo[3.2.1]octane exhibit antimicrobial properties against various bacterial strains. For instance, studies have shown that certain modifications to the compound enhance its efficacy against Gram-positive bacteria.

2. Analgesic Effects
Case studies have demonstrated that compounds related to 3-oxabicyclo[3.2.1]octane possess analgesic properties. For example, derivatives were tested in animal models and showed significant pain relief comparable to conventional analgesics like morphine .

3. Antitumor Activity
Preliminary studies suggest that 3-oxabicyclo[3.2.1]octane derivatives may inhibit tumor cell proliferation in vitro. The mechanism appears to involve the induction of apoptosis in cancer cells, although further research is needed to elucidate the specific pathways involved .

The biological activity of 3-oxabicyclo[3.2.1]octane is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation: Its structure allows it to bind to receptors in the central nervous system, influencing pain perception and other physiological responses.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive bacteria
AnalgesicSignificant pain relief in animal models
AntitumorInduces apoptosis in cancer cells

Case Study: Analgesic Activity

A study conducted on a series of 3-oxabicyclo[3.2.1]octane derivatives evaluated their analgesic effects using the hot plate test on mice. Results indicated that some derivatives exhibited superior analgesic activity compared to morphine, suggesting potential for development as new analgesics .

Case Study: Antitumor Effects

In vitro studies on cancer cell lines demonstrated that certain derivatives of 3-oxabicyclo[3.2.1]octane significantly reduced cell viability and promoted apoptosis through activation of caspase pathways . These findings highlight the need for further exploration into the structure-activity relationship (SAR) of these compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Oxabicyclo[3.2.1]octane-2,4-dione, and what are their key challenges?

The compound is synthesized via multi-step organic reactions, often starting from camphor derivatives. A notable method involves cyclization of cis-1,3-cyclopentanedicarboxylic acid under anhydrous conditions, followed by oxidation to form the dione structure. Challenges include controlling stereochemistry (e.g., avoiding racemization) and optimizing yields in ring-closure steps. For example, Scheme 7 in Edmunds (2021) outlines a pathway using catalytic acid for bicyclic system formation . Key intermediates require purification via column chromatography or recrystallization to isolate the desired product.

Q. How is the stereochemistry of this compound validated experimentally?

X-ray crystallography is the gold standard for confirming stereochemistry. For camphoric anhydride derivatives (e.g., 1,8,8-trimethyl variants), crystallographic data reveal chair-like conformations in the bicyclic system . NMR spectroscopy (¹H and ¹³C) complements this by analyzing coupling constants and NOE effects to verify spatial arrangements of substituents. Computational methods (DFT) are increasingly used to predict and validate structural features .

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

  • HPLC-MS : Detects trace impurities and confirms molecular weight.
  • TGA/DSC : Assesses thermal stability (decomposition observed above 200°C in some analogs) .
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1750 cm⁻¹) and ether linkages (C-O-C at ~1100 cm⁻¹) .
  • Karl Fischer Titration : Measures residual moisture, critical for anhydride stability .

Advanced Research Questions

Q. How can synthetic yields be improved for this compound derivatives with bulky substituents?

Substituent steric effects often hinder cyclization. Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
  • Lewis acid catalysts (e.g., ZnCl₂) : Facilitate ring closure by stabilizing transition states .
  • Protecting groups : Temporarily mask reactive sites (e.g., hydroxyls) to prevent side reactions. Comparative studies show tert-butyldimethylsilyl (TBS) groups enhance yields by 15–20% in camphor-derived analogs .

Q. What computational methods predict the reactivity of the dione moiety in nucleophilic additions?

Density Functional Theory (DFT) simulations model electrophilic carbonyl behavior. For example:

  • Frontier Molecular Orbital (FMO) analysis : Identifies nucleophilic attack sites (LUMO localization on C2/C4 carbonyls) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 mechanisms, as shown in MD simulations . Tabulated data for common reagents:
NucleophileΔG‡ (kcal/mol)Preferred Site
NH₃18.2C4
CH₃O⁻14.7C2

Q. How does structural modification (e.g., methyl or morpholinyl groups) impact biological activity?

Substituents alter pharmacokinetic profiles:

  • Methyl groups : Increase lipophilicity (logP +0.5), enhancing blood-brain barrier penetration in neuroactive analogs .
  • Morpholinyl derivatives : Improve aqueous solubility but reduce antimicrobial efficacy against Gram-negative bacteria (MIC increases from 2 µg/mL to >32 µg/mL) . Comparative bioactivity table:
DerivativeTarget ActivityIC₅₀ (µM)
1,8,8-TrimethylEnzyme X inhibition0.45
3-(4-Morpholinylmethyl)Enzyme Y inhibition1.78

Q. What are the environmental persistence mechanisms of this compound, and how can degradation be accelerated?

Soil metabolism studies show a half-life (DT₅₀) >100 days due to blocked oxidative pathways in the dione ring . Strategies for degradation:

  • Photocatalysis (TiO₂/UV) : Degrades 90% within 6 hours via radical-mediated cleavage .
  • Bioremediation : Pseudomonas spp. strains hydrolyze the dione to carboxylic acids under aerobic conditions .

Q. Methodological Guidelines

  • Stereoselective Synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to control stereocenters during cyclization .
  • Stability Testing : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the anhydride moiety .
  • Toxicity Screening : Employ zebrafish embryo models to assess developmental toxicity (LC₅₀ ~50 µM) before mammalian studies .

Properties

IUPAC Name

3-oxabicyclo[3.2.1]octane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c8-6-4-1-2-5(3-4)7(9)10-6/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHURIINGLSKBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90286396
Record name 3-oxabicyclo[3.2.1]octane-2,4-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6054-16-6
Record name Norcamphoric anhydride
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-oxabicyclo[3.2.1]octane-2,4-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-CYCLOPENTANEDICARBOXYLIC ANHYDRIDE
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Synthesis routes and methods I

Procedure details

A solution of 1.63 g of cis-cyclopentane-1,3-dicarboxylic acid in 8.2 ml of acetic anhydride was heated in an oil bath at ca. 100° C. for 45 minutes. The excess acetic anhydride and acetic acid were removed by evaporation in vacuo to give a solid which was triturated under diethyl ether. This afforded 1.14 g (79% yield) of the title anhydride.
Name
cis-cyclopentane-1,3-dicarboxylic acid
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
8.2 mL
Type
solvent
Reaction Step One
Yield
79%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

1,3-Cyclopentanedicarboxylic acid (4.0 g., 25 mmole) was converted to the anhydride by refluxing for 3 hours in 20 ml. of acetic anhydride. After removal of excess acetic anhydride, extraction with hexane and evaporation of the hexane, 3.95 g. of cyclopentane-1,3-dicarboxylic anhydride was obtained. The anhydride was combined with 6.51 g. (27 mmole) of 1-(4-aminobutyl)-4-(2-pyrimidinyl)piperazine in 50 ml. of dichloromethane and stirred at room temperature overnight. The dichloromethane was removed in vacuo and replaced with 75 ml. of toluene. The mixture was refluxed for 24 hours with water separation via a Dean-Stark trap. The product was concentrated under vacuum and chromatographed on 200 g. of silica gel with 5% ethanol/chloroform. The product-containing fractions were combined and concentrated and the residue crystallized (2 crops) from isopropanol with addition of 4N HCl/isopropanol. A second recrystallization from isopropanol gave 1.1 g. of the title compound as the dihydrochloride, hemihydrate; m.p. 201°-203° C.(d).
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Oxabicyclo[3.2.1]octane-2,4-dione
3-Oxabicyclo[3.2.1]octane-2,4-dione
3-Oxabicyclo[3.2.1]octane-2,4-dione
3-Oxabicyclo[3.2.1]octane-2,4-dione
3-Oxabicyclo[3.2.1]octane-2,4-dione
3-Oxabicyclo[3.2.1]octane-2,4-dione

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